Nitrosostromelin

Description

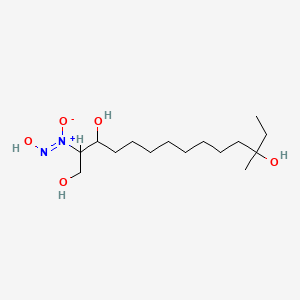

Nitrosostromelin (CAS: 182064-61-5) is an N-hydroxy, N-nitroso derivative of 2-amino-12-methyl-1,3,12-tetradecanetriol, with the molecular formula C₁₅H₃₂N₂O₅ and a molecular weight of 320.43 g/mol . It is a natural alkaloid produced by Streptomyces species and has been identified as a stromelysin inhibitor—a matrix metalloproteinase implicated in tissue remodeling and disease progression. Its isolation and synthesis were patented in the UK in 1996, with applications in therapeutic contexts requiring metalloproteinase modulation .

Properties

Molecular Formula |

C15H32N2O5 |

|---|---|

Molecular Weight |

320.42 g/mol |

IUPAC Name |

(Z)-hydroxyimino-oxido-(1,3,12-trihydroxy-12-methyltetradecan-2-yl)azanium |

InChI |

InChI=1S/C15H32N2O5/c1-3-15(2,20)11-9-7-5-4-6-8-10-14(19)13(12-18)17(22)16-21/h13-14,18-21H,3-12H2,1-2H3/b17-16- |

InChI Key |

SHMXNBZBIVBMJM-MSUUIHNZSA-N |

Isomeric SMILES |

CCC(C)(CCCCCCCCC(C(CO)/[N+](=N/O)/[O-])O)O |

Canonical SMILES |

CCC(C)(CCCCCCCCC(C(CO)[N+](=NO)[O-])O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitrosostromelin involves several steps, starting with the isolation of the precursor compounds from Streptomyces cultures. The key steps include:

Fermentation: Streptomyces species are cultured under specific conditions to produce the precursor compounds.

Extraction: The compounds are extracted using solvents such as methanol or ethanol.

Purification: The extracted compounds are purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Nitrosostromelin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various nitroso and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Nitrosostromelin has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Nitrosostromelin exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include:

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Source |

|---|---|---|---|---|---|

| This compound | 182064-61-5 | C₁₅H₃₂N₂O₅ | 320.43 | N-nitroso, triol, amine | Streptomyces sp. |

| Halaminol B | 389125-59-1 | C₁₂H₂₅NO | 199.34 | Amine, hydroxyl | Haliclona sp. (marine sponge) |

| Obscuraminol B | 350485-82-4 | C₁₆H₃₁NO | 253.43 | Amine, cyclic ether | Pseudodistoma obscurum (tunicate) |

| 8-Amino-7-oxononanoic acid | 4707-58-8 | C₉H₁₇NO₃ | 187.24 | Carboxylic acid, ketone, amine | Synthetic/Natural sources |

| N-Nitrosothiazolidine | 73870-33-4 | C₃H₆N₂OS | 118.16 | N-nitroso, heterocyclic thiol | Synthetic |

Key Observations:

- This compound is distinguished by its N-nitroso group and triol backbone, which are absent in Halaminol B and Obscuraminol B. Its molecular weight is ~50% higher than these analogs, suggesting greater structural complexity .

- N-Nitrosothiazolidine shares the N-nitroso functional group but lacks the hydroxyl and amine moieties critical to this compound’s bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.